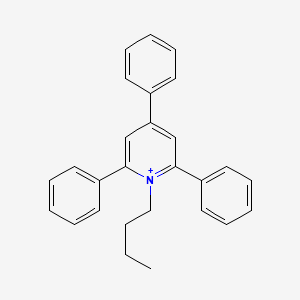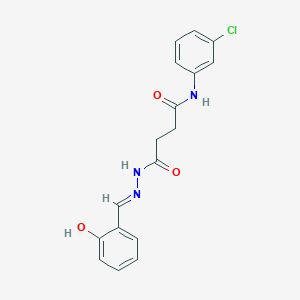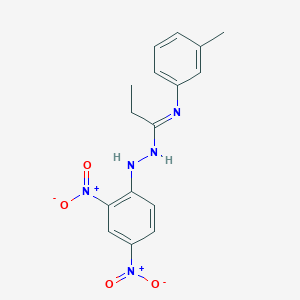
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound that features multiple aromatic rings and a unique isoindole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce methoxyphenyl groups.
Cyclization reactions: to form the isoindole core.
Naphthyl group incorporation: through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: with precise control over reaction conditions.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the naphthyl ring.
Reduction: Reduction reactions could target the carbonyl groups within the isoindole structure.
Substitution: Aromatic substitution reactions can occur, especially on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Studied for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action for 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Bis(4-methoxyphenyl)-2-(1-phenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione: Similar structure but with a phenyl group instead of a naphthyl group.
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-isoindole-1,3,8(2H)-trione: Lacks the methano bridge.
Uniqueness
The unique combination of methoxyphenyl, naphthyl, and isoindole structures in 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C33H25NO5 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
8,9-bis(4-methoxyphenyl)-4-naphthalen-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C33H25NO5/c1-38-21-14-10-19(11-15-21)25-26(20-12-16-22(39-2)17-13-20)28-30-29(27(25)31(28)35)32(36)34(33(30)37)24-9-5-7-18-6-3-4-8-23(18)24/h3-17,27-30H,1-2H3 |
Clave InChI |
LWROOYHHQNMDFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3C4C(C2C3=O)C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)


![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)

![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
